molecular formula C5H12O2 B1615800 2-Methyl-1,3-butanediol CAS No. 684-84-4

2-Methyl-1,3-butanediol

Cat. No.: B1615800
CAS No.: 684-84-4
M. Wt: 104.15 g/mol
InChI Key: GNBPEYCZELNJMS-UHFFFAOYSA-N
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Description

2-Methyl-1,3-butanediol is an organic compound with the molecular formula C5H12O2 It is a type of diol, which means it contains two hydroxyl groups (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-butanediol can be synthesized through several methods. One common method involves the reaction of acrolein with an aliphatic diol under conventional conditions to form a cyclic acetal. This cyclic acetal is then hydroformylated in the presence of a rhodium complex catalyst to produce linear and branched aldehydes. These aldehydes are subsequently hydrogenated and hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the Prins condensation-hydrolysis reaction. This method involves the reaction of isobutene with formaldehyde in the presence of a cerium oxide (CeO2) catalyst. The reaction is carried out at elevated temperatures, typically around 150°C, to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-butanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces primary or secondary alcohols.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

2-Methyl-1,3-butanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,3-butanediol involves its interaction with various molecular targets and pathways. For instance, in microbial fermentation, it is converted from pyruvate through a series of enzymatic reactions involving α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase. These enzymes catalyze the conversion of pyruvate to this compound, which can then participate in further metabolic processes .

Comparison with Similar Compounds

2-Methyl-1,3-butanediol can be compared with other similar compounds, such as:

  • 1,2-Butanediol
  • 1,3-Butanediol
  • 1,4-Butanediol
  • 2,3-Butanediol

These compounds share similar structural features but differ in the position of the hydroxyl groups and their chemical properties. For example, 1,4-butanediol is commonly used in the production of plastics and fibers, while 2,3-butanediol is used in the production of biofuels and as a solvent .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in synthetic chemistry, biological research, medicine, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing processes.

Properties

IUPAC Name

2-methylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPEYCZELNJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870750
Record name 2-Methylbutane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-84-4
Record name 2-Methyl-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-butane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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